

In-Depth Technical Guide: 4-Aminobenzo-12-crown-4

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Compound of Interest

Compound Name: 4-Aminobenzo-12-crown-4

Cat. No.: B3038174

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and physicochemical properties of **4-Aminobenzo-12-crown-4**, a functionalized crown ether with significant potential in various scientific and pharmaceutical applications.

Chemical Structure and IUPAC Name

4-Aminobenzo-12-crown-4 is a macrocyclic polyether consisting of a 12-crown-4 ether ring fused to a benzene ring, with an amino group substituted at the para position of the benzene ring.

IUPAC Name: 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecin-12-ylamine

Molecular Formula: $C_{12}H_{17}NO_4$ [\[1\]](#)

Molecular Weight: 239.27 g/mol [\[1\]](#)

CAS Number: 78554-68-4

Below is a 2D chemical structure diagram of **4-Aminobenzo-12-crown-4**, generated using the DOT language.

Caption: 2D Structure of **4-Aminobenzo-12-crown-4**

Physicochemical and Spectroscopic Data

While detailed experimental spectroscopic data for **4-Aminobenzo-12-crown-4** is not readily available in the public domain, the following table summarizes its key physicochemical properties and provides expected ranges for spectroscopic data based on the analysis of closely related compounds, such as 4'-Aminobenzo-18-crown-6.[\[2\]](#)

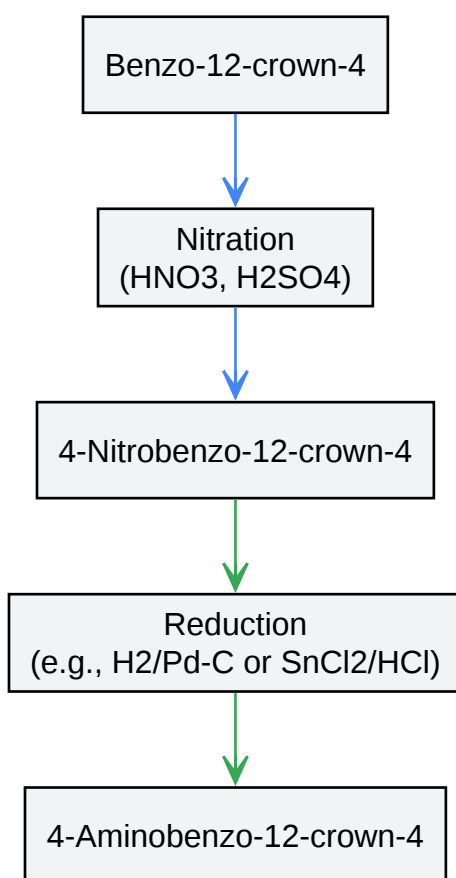
Parameter	Value	Reference
Molecular Formula	C ₁₂ H ₁₇ NO ₄	[1]
Molecular Weight	239.27 g/mol	[1]
Appearance	Solid	
Purity	≥98%	[1]
Topological Polar Surface Area (TPSA)	62.94 Å ²	
logP	1.0732	
Hydrogen Bond Acceptors	5	
Hydrogen Bond Donors	1	
¹ H NMR (Expected, ppm)	6.0-7.0 (aromatic), 4.5-5.0 (NH ₂), 3.5-4.2 (O-CH ₂ -CH ₂)	[2]
¹³ C NMR (Expected, ppm)	140-150 (C-O, C-N), 110-120 (aromatic C-H), 68-72 (O-CH ₂ -CH ₂)	
FTIR (Expected, cm ⁻¹)	3300-3500 (N-H stretch), 2850-2950 (C-H stretch), 1600-1650 (N-H bend), 1500-1550 (aromatic C=C), 1200-1300 (Ar-O stretch), 1050-1150 (C-O stretch)	[2]

Synthesis Methodology

The synthesis of **4-Aminobenzo-12-crown-4** is typically achieved through a two-step process starting from Benzo-12-crown-4. The general workflow involves the nitration of the benzene ring followed by the reduction of the resulting nitro group to an amine.

Experimental Workflow

The following diagram illustrates the synthetic pathway for **4-Aminobenzo-12-crown-4**.



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Caption: Synthetic Workflow for **4-Aminobenzo-12-crown-4**

Experimental Protocols

While a detailed, peer-reviewed protocol for the synthesis of **4-Aminobenzo-12-crown-4** is not widely published, the following procedures are based on standard methods for the nitration of aromatic compounds and the reduction of nitro groups, adapted for this specific substrate.

Step 1: Synthesis of 4-Nitrobenzo-12-crown-4

- **Dissolution:** Dissolve Benzo-12-crown-4 in a suitable solvent such as glacial acetic acid or dichloromethane at a controlled temperature, typically 0-5 °C, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- **Nitration:** Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution. The temperature should be carefully maintained below 10 °C to prevent over-nitration and side reactions.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Workup:** Pour the reaction mixture over crushed ice and water to precipitate the crude product.
- **Purification:** Collect the solid product by filtration, wash thoroughly with water until the filtrate is neutral, and then dry. The crude 4-Nitrobenzo-12-crown-4 can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Step 2: Synthesis of **4-Aminobenzo-12-crown-4**

- **Dissolution:** Dissolve the purified 4-Nitrobenzo-12-crown-4 in a solvent such as ethanol, methanol, or ethyl acetate.
- **Reduction:**
 - **Catalytic Hydrogenation:** Transfer the solution to a hydrogenation vessel. Add a catalytic amount of palladium on carbon (10% Pd-C). Pressurize the vessel with hydrogen gas (typically 3-4 atm) and stir the mixture vigorously at room temperature. The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC.
 - **Chemical Reduction:** Alternatively, the reduction can be carried out using a reducing agent like tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. The reaction is typically heated to reflux for several hours.

- **Workup (Catalytic Hydrogenation):** After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- **Workup (Chemical Reduction):** After cooling, neutralize the acidic reaction mixture with a base (e.g., NaOH or NaHCO₃) to precipitate the product. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent.
- **Purification:** The crude **4-Aminobenzo-12-crown-4** can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Applications and Significance

The introduction of an amino group onto the benzo-12-crown-4 scaffold provides a versatile handle for further functionalization. This allows for the covalent attachment of **4-Aminobenzo-12-crown-4** to polymers, solid supports, or other molecules of interest. The amino group can also modulate the electronic properties of the crown ether, potentially influencing its cation binding affinity and selectivity. These features make **4-Aminobenzo-12-crown-4** a valuable building block in the development of:

- Ion-selective sensors and electrodes.
- Materials for ion separation and extraction.
- Phase-transfer catalysts.
- Drug delivery systems.
- Supramolecular assemblies.

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